![molecular formula C22H21N3O3 B2422498 1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921481-00-7](/img/no-structure.png)

1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

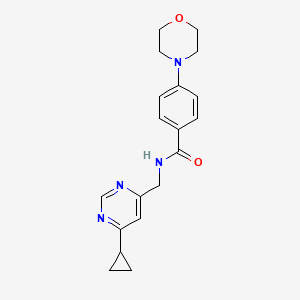

The compound “1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of organic compounds known as naphthalenes . These are compounds containing a naphthalene moiety, which consists of two fused benzene rings .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by analytical measurements, spectral (IR, UV-vis, 1 H and 13 C-NMR and MS) and magnetometry . The elemental analyses, UV-vis spectra and room temperature magnetic moment data provide evidence of six coordinated octahedral geometry for the complexes .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the appearance of a singlet attributable to the triazole proton in position 5, which resonates around 9.04 ppm on the 1 H-NMR spectrum . This confirms that the 1,3-dipolar cycloaddition reaction has taken place .Physical and Chemical Properties Analysis

In the naphthalene ring, the C−H stretching vibrations occur in the range of 3100−3000 cm‑1 . In the present molecule, C−H stretching vibrations are computed at 3078, 3063, 3053, 3049, 3041, and 3037 cm−1, and the IR and Raman peaks are recognized at 3038 and 3071 cm−1, respectively .科学的研究の応用

Antimicrobial Properties

1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione and its derivatives have been explored for their antimicrobial properties. Some synthesized derivatives exhibited notable antimicrobial activity against various microorganisms like Staphylococcus aureus and Candida tenuis (Voskienė et al., 2011).

Chemosensors for Metal Ions

Research has shown the potential of naphthoquinone-based compounds, including derivatives of this compound, as chemosensors for transition metal ions. These compounds have demonstrated selective and sensitive detection of metal ions like copper and nickel, often with visible color change indicating the presence of these ions (Gosavi-Mirkute et al., 2017).

Synthesis Methods

Significant research has been conducted on novel synthesis methods for pyrimidine derivatives, including this compound. These methods aim to improve yields, reduce reaction times, and simplify procedures, contributing to more efficient production and exploration of these compounds in various applications (Chen et al., 2008).

Antioxidant Activity

Some derivatives of this compound have shown promising antioxidant properties. Research in this area explores the potential of these compounds in combating oxidative stress and free radical damage, which are key factors in various diseases and aging processes (Taha, 2012).

Fluorescence Imaging

There's ongoing research into the use of naphthoquinone pyridyl tetrazole-based derivatives for fluorescence imaging, particularly for the detection of metal ions like Zn2+ in living cells. These compounds can act as efficient fluorescent probes, expanding the toolkit for biomedical imaging and diagnostics (Balakrishna et al., 2018).

作用機序

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-amino-4,6-dimethoxypyrimidine with 1-methyl-3-(naphthalen-1-ylmethyl)-5-propyl-1H-pyrazole-4-carboxylic acid, followed by cyclization and oxidation to form the final product.", "Starting Materials": [ "2-amino-4,6-dimethoxypyrimidine", "1-methyl-3-(naphthalen-1-ylmethyl)-5-propyl-1H-pyrazole-4-carboxylic acid", "Sodium nitrite", "Sodium nitrate", "Sulfuric acid", "Hydrogen peroxide", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-amino-4,6-dimethoxypyrimidine in sulfuric acid and add sodium nitrite to form the diazonium salt.", "Step 2: Add the diazonium salt to a solution of 1-methyl-3-(naphthalen-1-ylmethyl)-5-propyl-1H-pyrazole-4-carboxylic acid in ethanol and water, and stir for several hours to allow for condensation.", "Step 3: Add sodium hydroxide to the reaction mixture to adjust the pH to basic and then heat to promote cyclization.", "Step 4: Add hydrogen peroxide to the reaction mixture to oxidize the pyrazole ring to a pyridine ring.", "Step 5: Add sodium nitrate to the reaction mixture to quench the excess hydrogen peroxide.", "Step 6: Isolate the product by filtration and recrystallization." ] } | |

CAS番号 |

921481-00-7 |

分子式 |

C22H21N3O3 |

分子量 |

375.428 |

IUPAC名 |

1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H21N3O3/c1-3-13-28-18-11-12-23-20-19(18)21(26)25(22(27)24(20)2)14-16-9-6-8-15-7-4-5-10-17(15)16/h4-12H,3,13-14H2,1-2H3 |

InChIキー |

CUIHWQQWUUBPBI-UHFFFAOYSA-N |

SMILES |

CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC=CC4=CC=CC=C43)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-chloro-4-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2422418.png)

![1-(2,3-Dimethoxyphenyl)-3-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea](/img/structure/B2422420.png)

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2422421.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(2-fluorophenyl)amino]pyridine-3-carboxylate](/img/structure/B2422423.png)

![Tert-butyl 3-[amino(cyclopropyl)methyl]azetidine-1-carboxylate](/img/structure/B2422427.png)

![Ethyl 4-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2422431.png)